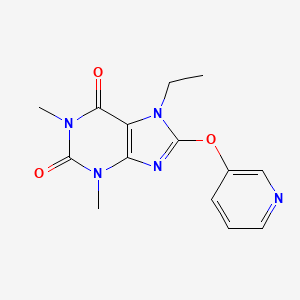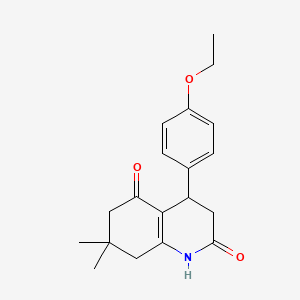
7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as EDP-420, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of purine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione is primarily through the inhibition of PARP activity. PARP is an enzyme that plays a critical role in DNA repair and maintenance of genomic stability. When DNA is damaged, PARP is activated and recruits other repair proteins to the site of damage. However, if the damage is too severe, PARP can become overactivated, leading to the depletion of cellular energy and ultimately cell death. This compound inhibits PARP activity, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its PARP inhibition activity, it has been found to have anti-inflammatory properties. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Additionally, this compound has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective cancer therapy with fewer side effects than traditional chemotherapy. However, this compound has some limitations in lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound's neuroprotective effects make it a promising candidate for these diseases. Additionally, more research is needed to understand the full potential of this compound in cancer therapy. Further studies are also needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Conclusion:
In conclusion, this compound is a promising small molecule drug with potential therapeutic applications in cancer therapy, neurodegenerative diseases, and viral infections. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. However, further research is needed to fully understand its potential and optimize its synthesis.
Aplicaciones Científicas De Investigación
7-ethyl-1,3-dimethyl-8-(3-pyridinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making this compound a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-ethyl-1,3-dimethyl-8-pyridin-3-yloxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-4-19-10-11(17(2)14(21)18(3)12(10)20)16-13(19)22-9-6-5-7-15-8-9/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKOKUHMQFHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1OC3=CN=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxyphenyl)-3-{[2-(4-methyl-1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412530.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B4412542.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B4412550.png)
![ethyl 5-methyl-4-oxo-3-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4412557.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4412565.png)

![N,N-diethyl-2-(7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine hydrochloride](/img/structure/B4412578.png)
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4412584.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4412615.png)

![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![ethyl [1-(3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412633.png)